7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine
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Overview
Description
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine is a chemical compound with the molecular formula C10H7BrF3NO2. It is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a furo[3,2-c]pyridine ring system
Preparation Methods
The synthesis of 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine involves several steps. One common method includes the regioselective deprotonation at specific positions followed by trapping with appropriate reagents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the industrial synthesis are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclocondensation Reactions: It can participate in cyclocondensation reactions, forming more complex ring systems.
Common reagents used in these reactions include lithium diisopropylamide (LDA) for deprotonation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential use in drug development.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine include other trifluoromethyl-substituted pyridines and furo[3,2-c]pyridine derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example, chloro-bis(trifluoromethyl)pyridine is another compound with similar properties but different reactivity due to the presence of chlorine instead of bromine .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in synthetic chemistry and a candidate for further research in biology and medicine.
Properties
Molecular Formula |
C10H7BrF3NO2 |
---|---|
Molecular Weight |
310.07 g/mol |
IUPAC Name |
7-bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine |
InChI |
InChI=1S/C10H7BrF3NO2/c1-2-16-6-4-17-8-5(11)3-15-9(7(6)8)10(12,13)14/h3-4H,2H2,1H3 |
InChI Key |
QVKAGLQEMIEAFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=COC2=C1C(=NC=C2Br)C(F)(F)F |
Origin of Product |
United States |
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